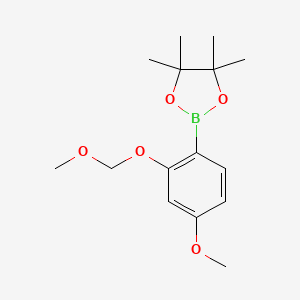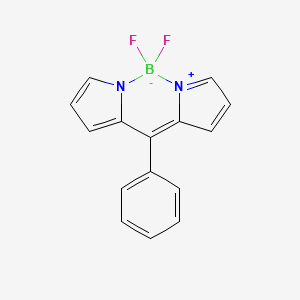
4-Phenyl-bodipy
描述
4-Phenyl-bodipy is a derivative of the boron dipyrromethene family, known for its unique photophysical properties. These compounds are highly valued in various scientific fields due to their strong absorption and emission in the visible spectrum, high fluorescence quantum yields, and excellent photostability .
作用机制
Target of Action
4-Phenyl-BODIPY, a derivative of BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes, primarily targets reactive oxygen species (ROS) in biomedical sciences . ROS play a crucial role in signaling pathways and can induce cell damage at low and high concentrations .
Mode of Action
This compound interacts with its targets through its unique photophysical properties. It has high molar absorptivity, tunable absorption and emission energies, and high fluorescence quantum yields . The introduction of a ring-fused segment into a BODIPY scaffold promotes a spectral bathochromic-shift and enhances the intersystem crossing capability by a twisted structure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is lipid peroxidation. The compound acts as a sensing probe for lipid peroxidation, a process associated with various pathologies and a type of regulated necrosis known as ferroptosis . The conjugation of π electrons from the phenylbutadiene residue with the BODIPY core generates the original red-fluorescing fluorophore .
Pharmacokinetics
Most bodipy dyes, including this compound, are known for their high solubility in most organic solvents and insensitivity to solvent polarity and ph , which could potentially influence their bioavailability.
Result of Action
The result of this compound’s action is the detection of lipid peroxidation. The compound is commonly used as a peroxidation probe, with non-oxidized probes and oxidized products giving red and green fluorescence, respectively . This allows for the assessment of ROS, which has increasing importance in biomedical sciences due to their biological role in signaling pathways and induction of cell damage .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s photophysical properties, such as its high fluorescence quantum yields and narrow emission bandwidths with high peak intensities, are elevated in photostability . This suggests that the compound’s action, efficacy, and stability could be influenced by light exposure.
生化分析
Biochemical Properties
4-Phenyl-bodipy plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can alter the photophysical properties of this compound, making it a valuable tool for studying enzyme kinetics, protein folding, and other biochemical processes .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can be used to monitor changes in intracellular pH, calcium ion concentration, and reactive oxygen species levels. Additionally, it has been used to study the dynamics of cellular membranes and organelles, providing insights into cellular function and health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a fluorescent probe, binding to target molecules and altering their fluorescence properties. This binding can result in enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways. The precise mechanism of action depends on the specific biomolecule and the nature of the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by factors such as light exposure, temperature, and the presence of reactive species. Long-term studies have shown that this compound can maintain its fluorescence properties for extended periods, making it suitable for long-term imaging and monitoring of cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can be used for imaging and diagnostic purposes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including oxidative stress and cellular damage. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can be used to study lipid peroxidation, oxidative stress, and other metabolic processes. The compound’s interactions with metabolic enzymes can provide insights into the regulation of cellular metabolism and the effects of metabolic perturbations .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. Understanding the transport and distribution of this compound is essential for optimizing its use in imaging and therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It can be targeted to specific organelles, such as the endoplasmic reticulum, lysosomes, and mitochondria, through targeting signals or post-translational modifications. This localization allows for precise monitoring and manipulation of subcellular processes, enhancing the utility of this compound in biochemical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-bodipy typically involves the condensation of pyrrole with an electrophilic carbonyl compound, followed by complexation with a boron source. A common method includes the reaction of 2,4-dimethylpyrrole with benzaldehyde in the presence of boron trifluoride etherate . The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-Phenyl-bodipy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phenyl oxides, while reduction can yield phenyl alcohols .
科学研究应用
4-Phenyl-bodipy has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in bioimaging techniques to visualize cellular structures and processes.
Medicine: Utilized in photodynamic therapy for cancer treatment due to its strong absorption and emission properties.
Industry: Applied in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells
相似化合物的比较
4-Phenyl-bodipy is compared with other boron dipyrromethene derivatives such as:
Aza-boron dipyrromethene: Contains a nitrogen atom in place of the meso-carbon, leading to different photophysical properties.
Boron dipyrromethene with different substituents: Variations in substituents can alter the absorption and emission spectra, as well as the chemical reactivity.
The uniqueness of this compound lies in its enhanced fluorescence and stability, making it particularly suitable for applications requiring high sensitivity and durability .
属性
IUPAC Name |
2,2-difluoro-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BF2N2/c17-16(18)19-10-4-8-13(19)15(12-6-2-1-3-7-12)14-9-5-11-20(14)16/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGROAAJNQHGYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C=CC=C2C(=C3[N+]1=CC=C3)C4=CC=CC=C4)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


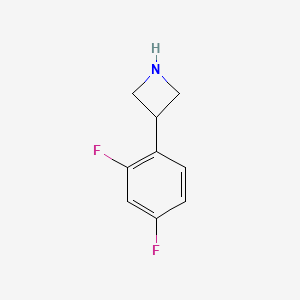
amine](/img/structure/B6338536.png)
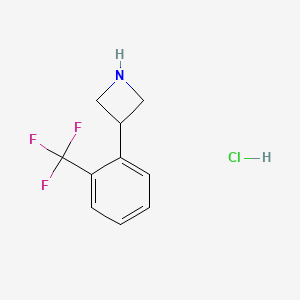
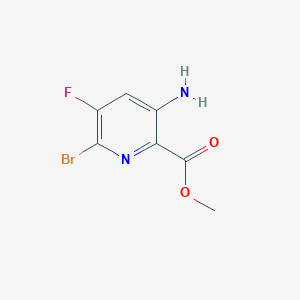
![2-(3-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B6338548.png)
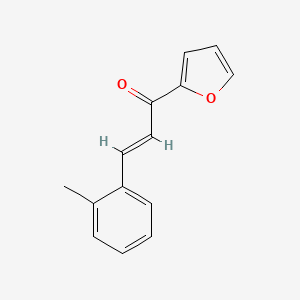
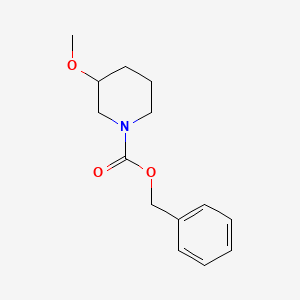
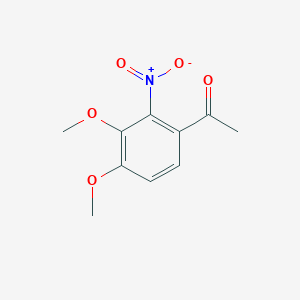
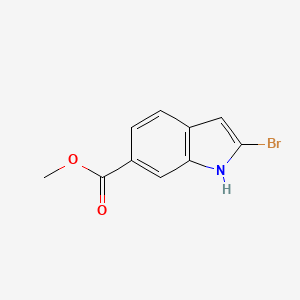
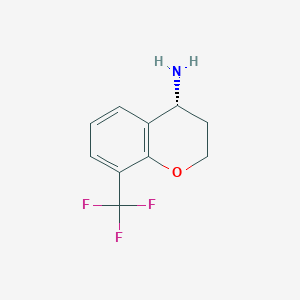
![3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione](/img/structure/B6338606.png)
![[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B6338610.png)
